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XTT (sodium salt hydrate) -

XTT (sodium salt hydrate)

Catalog Number: EVT-10952652
CAS Number:
Molecular Formula: C22H18N7NaO14S2
Molecular Weight: 691.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

XTT (sodium salt hydrate), with the Chemical Abstracts Service number 413585-64-5, is a tetrazolium dye commonly used in biochemical assays, particularly for cell viability and proliferation studies. This compound is recognized for its ability to produce a water-soluble formazan dye when reduced by cellular enzymes, making it a valuable tool in laboratory settings. The sodium salt form enhances its solubility and usability in various biological applications.

Source

XTT (sodium salt hydrate) is commercially available from several suppliers, including Cayman Chemical and Santa Cruz Biotechnology. These companies provide detailed safety data sheets and product descriptions that outline its applications and handling protocols .

Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals, XTT is not classified as hazardous. It has been rated with a health hazard score of 0, indicating no significant toxicity under normal handling conditions . The compound is primarily utilized for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Synthesis Analysis

Methods

The synthesis of XTT (sodium salt hydrate) typically involves the reaction of specific precursors under controlled conditions to ensure purity and yield. The general method includes:

  1. Preparation of Reagents: Precursors such as 2-methoxy-4-nitro-5-sulfophenyl hydrazine are prepared.
  2. Reaction Conditions: The reaction is carried out in an aqueous medium with appropriate pH adjustments to facilitate the formation of the tetrazolium structure.
  3. Isolation: Post-reaction, the product is isolated through crystallization or precipitation techniques, followed by purification steps to remove any unreacted materials or by-products.

Technical details on specific reaction conditions such as temperature, time, and concentrations are often proprietary to manufacturers and may vary based on the desired purity and yield .

Molecular Structure Analysis

Structure

The molecular formula of XTT (sodium salt hydrate) is C22H17N7O13S2NaC_{22}H_{17}N_7O_{13}S_2Na, with a molecular weight of approximately 673.52 g/mol. The structure features a tetrazolium ring, which is crucial for its function as a dye.

Data

  • Chemical Formula: C22H17N7O13S2NaC_{22}H_{17}N_7O_{13}S_2Na
  • Molecular Weight: 673.52 g/mol
  • CAS Number: 413585-64-5
  • Structural Features: The compound contains sulfonic acid groups that enhance solubility in aqueous solutions, making it suitable for biological assays .
Chemical Reactions Analysis

Reactions

XTT undergoes bioreduction in cellular environments where it is converted into a water-soluble formazan product. This process typically involves:

  1. Reduction Mechanism: Cellular enzymes, particularly dehydrogenases, reduce the tetrazolium ring of XTT.
  2. Formation of Formazan: The reduction leads to the formation of a colored formazan product that can be quantified spectrophotometrically.

Technical Details

The reduction reaction can be summarized as follows:

XTT+NADHFormazan+oxidized NAD\text{XTT}+\text{NADH}\rightarrow \text{Formazan}+\text{oxidized NAD}

This reaction is essential in assays measuring cell viability or metabolic activity .

Mechanism of Action

Process

The mechanism of action of XTT involves its interaction with cellular components leading to its reduction:

  1. Cellular Uptake: Although XTT is cell-impermeable, it can interact with cells at their surface.
  2. Enzymatic Reduction: Enzymes such as NADH-dependent dehydrogenases facilitate the reduction process.
  3. Color Development: The resulting formazan product exhibits intense color, which correlates with cell viability and metabolic activity.

Data

The intensity of the color produced is directly proportional to the number of viable cells, allowing researchers to quantify cell proliferation or cytotoxicity effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a light yellow to orange powder.
  • Solubility: Highly soluble in water due to the presence of sodium ions and sulfonic groups.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be protected from light.
  • pH Sensitivity: Optimal activity occurs within a specific pH range; deviations can affect the reduction process.

Relevant data indicate that XTT remains stable over time when stored properly at recommended temperatures .

Applications

XTT (sodium salt hydrate) has several scientific applications:

  • Cell Viability Assays: Commonly used in assays to assess cell proliferation and cytotoxicity.
  • Drug Testing: Employed in pharmacological studies to evaluate the effects of compounds on cell growth.
  • Biochemical Research: Utilized in various biochemical assays due to its reliable colorimetric readout.
Historical Development and Theoretical Foundations of XTT-Based Assays

Evolution of Tetrazolium Salts in Cell Viability Assessment

The development of tetrazolium salts for assessing cellular metabolic activity represents a cornerstone in cell biology and toxicology. Early tetrazolium dyes, including Neotetrazolium Chloride (NTC) and Triphenyltetrazolium Chloride (TTC), emerged in the mid-20th century as histochemical stains for localizing dehydrogenase activity in tissues. These compounds formed insoluble, colored formazan products upon biological reduction, enabling spatial resolution of metabolic activity but complicating quantitative analysis due to crystallization artifacts and the necessity for organic solvents for dissolution [1] [3].

The pivotal advancement came with the introduction of 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) in 1983. Its reduction generated insoluble purple formazan, which required solubilization prior to spectrophotometric measurement. Despite its revolutionary impact on in vitro toxicity screening and cell proliferation studies, MTT’s limitations—including solvent-induced cytotoxicity, incomplete formazan dissolution, and interference with subsequent assays—prompted the quest for improved analogues [1] [8].

XTT (Sodium 3ʹ-[1-(Phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-Methoxy-6-Nitro)Benzene-Sulfonic Acid Hydrate) was synthesized to address these shortcomings. Its key innovation lies in the sulfonate groups attached to the phenyl rings, conferring water solubility to the reduced orange formazan product. This eliminated the solubilization step, minimized handling artifacts, and enabled real-time kinetic measurements of cell viability. Historically, XTT marked the transition toward "second-generation" tetrazolium salts (alongside MTS and WST-1), optimized for high-throughput screening and compatibility with automated platforms [2] [6].

Table 1: Evolution of Key Tetrazolium Salts in Cell Viability Assays

Salt (Year Introduced)Chemical FeaturesFormazan SolubilityPrimary AdvantagesKey Limitations
TTC (1940s)Monotetrazolium, neutral chargeInsolubleHistochemical localizationQuantification difficult; low sensitivity
MTT (1983)Thiazolyl-based, cationicInsolubleFirst standardized in vitro viability assayRequires solvent solubilization; crystal artifacts
XTT (1991)Sulfonated phenyl groupsWater-solubleNo solubilization step; kinetic measurements; HTS-compatibleRequires electron coupler (e.g., PMS); background noise

Mechanistic Insights: XTT Reduction Pathways and Electron Transfer Dynamics

The reduction of XTT is a complex biochemical process involving multiple cellular compartments and electron donors. The yellow XTT tetrazolium salt accepts two electrons to form water-soluble orange formazan. While initially attributed solely to mitochondrial dehydrogenases, contemporary research reveals a multifaceted reduction mechanism:

  • Mitochondrial Contributions: Enzymes in the mitochondrial electron transport chain (ETC), particularly succinate dehydrogenase (Complex II) and NADH dehydrogenase (Complex I), contribute significantly. They utilize succinate or NADH to generate reducing equivalents (electrons), which reduce XTT either directly or via intermediate carriers. Studies indicate a strong correlation between mitochondrial membrane integrity, cellular ATP levels, and XTT reduction capacity [1] [2].
  • Non-Mitochondrial Pathways: Cytosolic and plasma membrane-associated oxidoreductases play crucial roles. NAD(P)H-dependent oxidoreductases (e.g., cytochrome P450 reductase, nitric oxide synthase) utilize cytosolic NADH or NADPH pools to reduce XTT. Critically, the addition of Phenazine Methosulfate (PMS) or similar electron-coupling agents dramatically enhances reduction kinetics. PMS acts as an electron shuttle, accepting electrons from cell surface reductases or cytoplasmic enzymes and transferring them extracellularly to XTT. This shifts the reduction site partially outside the cell, reducing cytotoxicity from intracellular formazan accumulation and enabling detection of metabolic activity in cells with compromised membranes [2] [6].
  • Transmembrane Electron Transfer (TMET): Computational and biochemical studies, particularly on NADPH oxidases (NOX enzymes), elucidate the dynamics of electron tunneling across membranes. Electrons traverse defined pathways involving protein residues (e.g., tryptophan, phenylalanine) and heme cofactors. Atomistic simulations suggest reaction free energies near -0.3 eV and reorganization energies around 1.1 eV facilitate efficient inter-heme electron hopping within transmembrane proteins. While directly modeled on NOX5, this framework informs understanding of how reducing equivalents generated intracellularly (e.g., NADPH) can reduce extracellular acceptors like XTT, especially in the presence of shuttles like PMS [4] [9].

Table 2: Cellular Sites and Mechanisms of XTT Reduction

Reduction SiteKey Enzymes/SystemsElectron SourceRole of PMSSensitivity to Metabolic Inhibitors
Mitochondria (Inner Membrane)Complex I (NADH DH), Complex II (Succinate DH)NADH, SuccinateMinimal direct effectHigh (e.g., Rotenone, Thenoyltrifluoroacetone)
CytosolNAD(P)H-dependent oxidoreductases (e.g., Cytochrome P450 Reductase)NADH, NADPHActs as soluble electron acceptorModerate (e.g., Dicoumarol)
Plasma MembraneTransplasma membrane electron transport (tPMET) systems, NOX-like enzymesIntracellular NAD(P)HEssential electron shuttle for efficient reductionVariable

Theoretical Frameworks for Interpreting XTT Signal Proportionality to Metabolic Activity

The core assumption underlying XTT assays is that formazan absorbance is linearly proportional to the number of metabolically active cells. This proportionality relies on several theoretical and practical considerations:

  • Enzyme Kinetics and Substrate Availability: The reduction rate (V) follows Michaelis-Menten kinetics concerning XTT concentration:V = (V_max * [XTT]) / (K_m + [XTT])Where V_max is the maximal reduction rate (dependent on active enzyme and cofactor concentrations) and K_m is the substrate affinity constant. Under standard assay conditions ([XTT] >> K_m), the reaction approximates zero-order kinetics relative to XTT, making V primarily dependent on V_max, which scales with viable cell number and metabolic flux. Key cofactors include NAD(P)H, whose intracellular concentration reflects glycolytic and mitochondrial activity. Inhibitors of glycolysis (e.g., 2-deoxyglucose) or mitochondrial respiration (e.g., cyanide) demonstrably decrease XTT reduction, validating its linkage to central carbon metabolism [2] [3] [5].
  • Limitations to Proportionality: Several factors can disrupt linearity:
  • Cell Confluence and Microenvironment: At very high cell densities, nutrient depletion, waste accumulation (e.g., lactate), and reduced oxygen tension can suppress metabolism per cell, leading to sublinear absorbance increases. Conversely, very low cell densities may fall below the assay's detection threshold.
  • Chemical Artifacts: Non-enzymatic reduction of XTT can occur by reducing agents (e.g., ascorbate, thiols like glutathione) present in serum or some culture media, elevating background absorbance. Light exposure can degrade XTT/PMS. Furthermore, certain test compounds (e.g., anthracyclines) may directly react with XTT or PMS [2] [6].
  • Cell Type Variability: Cells with inherently high metabolic rates (e.g., cancer cell lines) reduce XTT more vigorously per cell than quiescent or primary cells. Shifts in metabolic phenotype (e.g., from oxidative phosphorylation to glycolysis) can alter reduction efficiency without changing viability.
  • Validation Studies: Rigorous correlation studies underpin the assay's validity. For instance, research using Pseudomonas putida KT2440 demonstrated a strong linear correlation (R² > 0.98) between corrected absorbance (OD~470nm~ - OD~630nm~) and viable cell counts (determined by colony-forming units) when metabolizing polyester polyurethane as a carbon source. Fourier-transform infrared spectroscopy (FTIR) confirmed polymer degradation, directly linking metabolic activity (substrate utilization) to XTT signal. This highlights the assay's utility beyond mammalian cells, extending to environmental microbiology and biodegradation studies [5].

The theoretical strength of the XTT assay lies in its direct measurement of a functional metabolic output—cellular reducing capacity—rather than a passive marker like membrane integrity (trypan blue) or total biomass (sulforhodamine B). While not a direct measure of proliferation or absolute cell number, it provides a sensitive, real-time snapshot of the functional viability of a cell population under experimental perturbation [1] [2] [5].

Properties

Product Name

XTT (sodium salt hydrate)

IUPAC Name

sodium;4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate;hydrate

Molecular Formula

C22H18N7NaO14S2

Molecular Weight

691.5 g/mol

InChI

InChI=1S/C22H17N7O13S2.Na.H2O/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40);;1H2/q;+1;/p-1

InChI Key

OMYYRPUFIRZPOS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].O.[Na+]

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